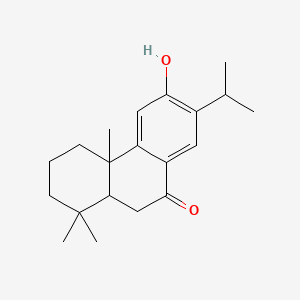
Sugiol
Übersicht
Beschreibung
Sugiol is a phenolic abietane derivative of ferruginol and can be used as a biomarker for specific families of conifers . It is a naturally occurring phenolic diterpenoid . Diterpenoids are a group of secondary metabolites with 20 carbons . Sugiol has three six-membered rings, one of which is aromatic (ring C), and differs from ferruginol only by an addition of an oxo group bound to ring B .
Synthesis Analysis
Sugiol is synthesized from the precursor molecule geranylgeranyl pyrophosphate (GGPP) . GGPP’s hydrocarbon backbone can be rearranged into different structures that may be further rearranged or added to in order to create precursors for different families of diterpenoid compounds .Molecular Structure Analysis
The molecular formula of Sugiol is C20H28O2 . It has a molar mass of 300.442 g/mol . The IUPAC name of Sugiol is (4aS,10aS)-6-Hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one .Chemical Reactions Analysis
Sugiol has demonstrated anti-tumor, anti-microbial, antioxidant, and anti-viral activities . It has been shown to inhibit the oncogenic protein STAT3, which is constitutively on in malignant tumors . Sugiol directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death .Physical And Chemical Properties Analysis
Sugiol has a molecular weight of 300.4 g/mol . It is an abietane diterpenoid, a carbotricyclic compound, a meroterpenoid, a member of phenols, and a cyclic terpene ketone .Wissenschaftliche Forschungsanwendungen
Paleobotany
Sugiol has been found to be extremely useful in identifying extremely old or decomposed plant fossils. Even in samples that have significantly decomposed, Sugiol remains detectable, which aids in the identification process when anatomical identifiers are lost .
Antimicrobial Agent
Sugiol acts as an antimicrobial agent. It is one of several plant-derived compounds that have been developed for their therapeutic roles, including their use as antimicrobial agents .
Antioxidant
As an antioxidant, Sugiol contributes to the protection against oxidative stress, which can cause cellular damage and is linked to various diseases .
Anti-inflammatory
Sugiol’s anti-inflammatory properties make it a candidate for drug development targeting multimodal inflammatory diseases .
Anticancer Activity
Studies have shown that Sugiol can significantly inhibit the growth of cancer cells, such as cervical and gastric cancer cells, by activating the intrinsic apoptosis pathway . It has also been found to suppress the growth, migration, and invasion of human endometrial cells, suggesting its potential as a lead molecule in chemotherapy for endometrial carcinoma .
Antiviral and Cardiovascular Agent
Sugiol has potential applications as an antiviral and cardiovascular agent due to its diverse pharmacological properties .
Wirkmechanismus
Target of Action
Sugiol, a natural compound with anticancer properties, has shown promise in various cancer types . The primary targets of Sugiol are enzymes and nuclear receptors . One of the key targets is the oncogenic protein STAT3, which is constitutively active in malignant tumors .
Mode of Action
Sugiol interacts with its targets, leading to various changes in cellular processes. It directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death . Sugiol’s -OH group, carbonyl group, and phenyl ring demonstrate hydrogen-bonding interactions with specific residues of the target protein, along with Vander Waals and hydrophobic interactions .
Biochemical Pathways
Sugiol affects several biochemical pathways. It induces oxidative stress, leading to an increase in intracellular levels of ROS . This elevation of ROS levels inhibits cell-cycle progression and induces cell-cycle arrest at the G1 phase . Sugiol also downregulates inflammatory genes such as NF-κB, COX-2, TNF-alpha, IL-1beta, and IL-6 .
Pharmacokinetics
Sugiol has high gastrointestinal (GI) absorption levels with good Blood–Brain Barrier (BBB) penetration levels .
Result of Action
Sugiol effectively suppresses the proliferation of human gastric cancer cells, leading to apoptotic cell death . It reduces the viability and proliferation of cells in a dose-dependent manner . Sugiol treatment significantly suppresses the growth and proliferation of both cell lines in a dose-dependent manner .
Action Environment
The action of Sugiol can be influenced by environmental factors. For instance, the rapid mineralization processes required to preserve biomolecules can degrade the organic matter, but either extract or trap chemical biomarkers in the clay mineral matrix during the early stages of mineralization, protecting those molecules from breakdown .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHJNRNYPOFII-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965374 | |
| Record name | Sugiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sugiol | |
CAS RN |
511-05-7 | |
| Record name | Sugiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sugiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sugiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)
![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)
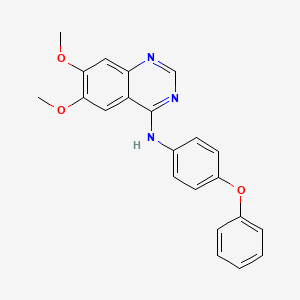
![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-3-((2-bromophenyl)amino)prop-2-en-1-one](/img/structure/B1681103.png)
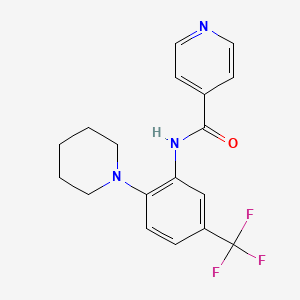
![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)
![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)
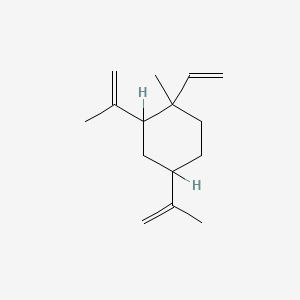

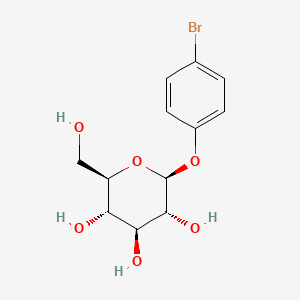
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1681113.png)
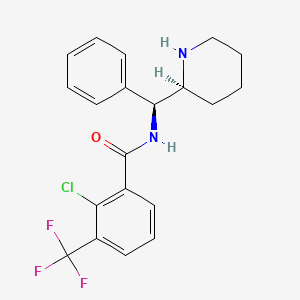
![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)
